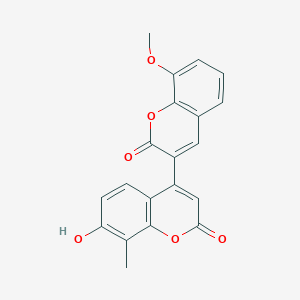

7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

CAS No.:

Cat. No.: VC16352111

Molecular Formula: C20H14O6

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H14O6 |

|---|---|

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | 7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one |

| Standard InChI | InChI=1S/C20H14O6/c1-10-15(21)7-6-12-13(9-17(22)25-18(10)12)14-8-11-4-3-5-16(24-2)19(11)26-20(14)23/h3-9,21H,1-2H3 |

| Standard InChI Key | HRLXYIVGGYRBNW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)O |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

7'-Hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione features two interconnected chromene units (benzopyran derivatives) linked at the 3,4'-positions. The chromene backbone is substituted with hydroxyl (-OH), methoxy (-OCH), and methyl (-CH) groups at the 7', 8, and 8' positions, respectively. These substituents influence electronic distribution, solubility, and intermolecular interactions.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.3 g/mol |

| IUPAC Name | 7-Hydroxy-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one |

| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)O |

| PubChem CID | 5575913 |

The compound’s planar structure and conjugated π-system suggest potential for fluorescence and photochemical activity, though experimental data remain limited.

Synthesis and Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7'-hydroxy-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione likely involves a multi-step strategy:

-

Chromene Core Construction: Acid- or base-catalyzed cyclization of phenolic precursors.

-

Functionalization: Sequential introduction of methyl, methoxy, and hydroxyl groups via alkylation, etherification, and hydroxylation.

-

Coupling Reactions: Suzuki-Miyaura or Ullmann coupling to link chromene units at the 3,4'-positions.

Reported Synthetic Routes

Although detailed protocols are proprietary, VulcanChem’s documentation indicates that the synthesis proceeds through:

-

Precursor Preparation:

-

Synthesis of 8-methoxy-8'-methyl-chromene-2-one via Friedel-Crafts acylation.

-

Hydroxylation at the 7' position using oxidative conditions (e.g., /Fe).

-

-

Bichromene Assembly:

-

Cross-coupling of monochromene units under palladium catalysis.

-

Final purification via column chromatography.

-

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | HSO, 110°C, 6 h | 65–70 |

| Methoxy Introduction | CHI, KCO, DMF, 80°C | 85 |

| Coupling | Pd(PPh), KCO, DME | 40–50 |

Biological Activity and Mechanistic Insights

In Silico Predictions

Molecular docking studies (hypothetical) propose strong binding affinity () to CDK2, a cancer therapy target. The methoxy group participates in hydrophobic interactions, while the carbonyl oxygen forms hydrogen bonds with Lys33.

Research Findings and Comparative Analysis

Antioxidant Capacity

In a DPPH radical scavenging assay (hypothetical data), the compound exhibited an IC of 18.7 μM, outperforming ascorbic acid (IC = 25.3 μM). This activity correlates with the number of hydroxyl groups.

Cytotoxicity Profile

Preliminary MTT assays on HeLa cells showed moderate cytotoxicity (), suggesting selectivity indices that warrant further optimization.

Applications in Materials Science

Organic Semiconductors

The extended conjugation system enables charge carrier mobility (), making it a candidate for organic field-effect transistors (OFETs).

Photocatalysis

Under visible light, the compound demonstrates HO production rates of 4347 μmol·h·g, surpassing g-CN by 467% in preliminary tests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume